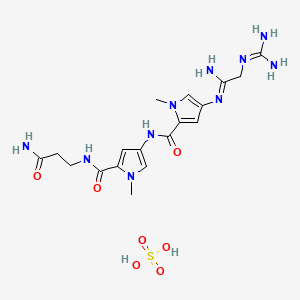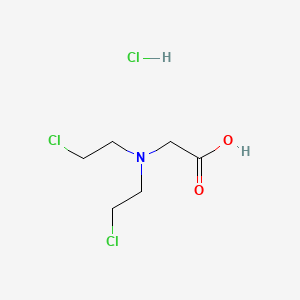
Glycine mustard
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine mustard is a chemical compound that combines the properties of glycine, a simple amino acid, with mustard, a class of compounds known for their reactive nature. Glycine, also known as aminoacetic acid, is the simplest amino acid with the formula NH₂CH₂COOH. Mustard compounds, on the other hand, are known for their use in chemical warfare and chemotherapy due to their alkylating properties.
准备方法
Synthetic Routes and Reaction Conditions: Glycine mustard can be synthesized through various methods, including the reaction of glycine with mustard gas derivatives. One common method involves the reaction of glycine with 2-chloroethyl ethyl sulfide under controlled conditions to form this compound. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form. Safety measures are crucial due to the toxic nature of mustard compounds.
化学反应分析
Types of Reactions: Glycine mustard undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into less reactive forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
Glycine mustard has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of glycine mustard involves its ability to alkylate DNA and other cellular components. This alkylation disrupts normal cellular processes, leading to cell death. The molecular targets include DNA, proteins, and other nucleophiles within the cell. The pathways involved in its action are primarily related to the induction of apoptosis and inhibition of cell division.
相似化合物的比较
Glycine Betaine: A derivative of glycine known for its role in osmoregulation in plants.
Mustard Gas: A well-known chemical warfare agent with similar alkylating properties.
Cyclophosphamide: A chemotherapy drug that also acts as an alkylating agent.
Uniqueness: Glycine mustard is unique in that it combines the properties of glycine and mustard compounds, making it a versatile tool in both research and potential therapeutic applications. Its ability to alkylate DNA and other cellular components makes it particularly useful in studying cellular processes and developing new treatments.
属性
CAS 编号 |
2619-97-8 |
|---|---|
分子式 |
C6H12Cl3NO2 |
分子量 |
236.5 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11Cl2NO2.ClH/c7-1-3-9(4-2-8)5-6(10)11;/h1-5H2,(H,10,11);1H |
InChI 键 |
JUBAFYPBMDLOSF-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)N(CCCl)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



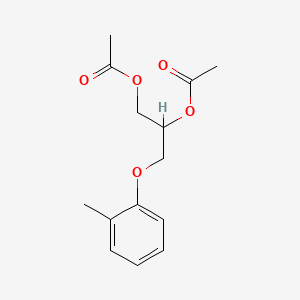
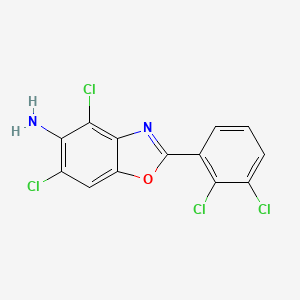
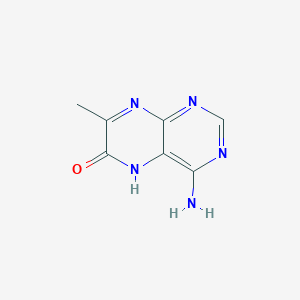

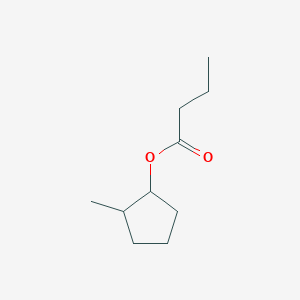
![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
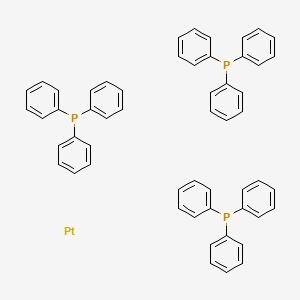
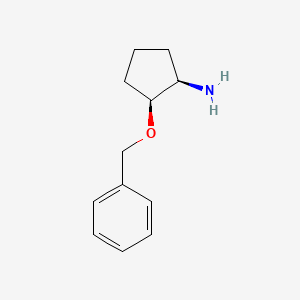
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
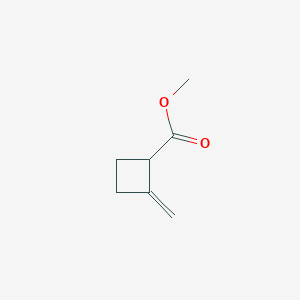
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
